molecular formula C8H5ClF3NO2 B1409598 Methyl 2-chloro-6-(trifluoromethyl)isonicotinate CAS No. 1227594-40-2

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Cat. No.: B1409598
CAS No.: 1227594-40-2
M. Wt: 239.58 g/mol
InChI Key: PPPKCVBFGSHQKD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . It is known for its unique structural features, including a trifluoromethyl group and a chloro substituent on the isonicotinate ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate typically involves the reaction of 2-chloro-6-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common reagents for these reactions include sodium methoxide for substitution, palladium catalysts for coupling reactions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the chloro group can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

  • Methyl 2-chloro-4-(trifluoromethyl)isonicotinate
  • Methyl 2-chloro-5-(trifluoromethyl)isonicotinate
  • Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

These compounds share similar structural features but differ in the position of the trifluoromethyl group on the isonicotinate ring. The unique positioning of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPKCVBFGSHQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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